molecular formula C18H18N2O4S2 B3297704 2-methanesulfonyl-N-[(2E)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 896273-17-9

2-methanesulfonyl-N-[(2E)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B3297704
CAS No.: 896273-17-9
M. Wt: 390.5 g/mol
InChI Key: GDNQKQJDPNRVGT-UHFFFAOYSA-N
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Description

The compound 2-methanesulfonyl-N-[(2E)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide belongs to the benzothiazole sulfonamide class, characterized by a dihydrobenzothiazole core fused with a sulfonyl-substituted benzamide group. Its structure features:

  • A 2,3-dihydro-1,3-benzothiazole ring system with a (2E)-configuration.
  • A 2-methoxyethyl substituent at the 3-position of the benzothiazole ring.
  • A methanesulfonyl group on the benzamide moiety.

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-24-12-11-20-14-8-4-5-9-15(14)25-18(20)19-17(21)13-7-3-6-10-16(13)26(2,22)23/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNQKQJDPNRVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methanesulfonyl-N-[(2E)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting from commercially available precursorsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-methanesulfonyl-N-[(2E)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-methanesulfonyl-N-[(2E)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methanesulfonyl-N-[(2E)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s unique structure allows it to modulate specific pathways, making it a valuable tool in research and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Core

Compound A : (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide
  • Key Differences :
    • Substituents: 2-Methoxyphenyl and phenyl groups at positions 3 and 4 of the thiazole ring vs. 2-methoxyethyl in the target compound.
    • Benzamide Group: 4-Methyl substitution vs. methanesulfonyl in the target.
  • Impact: The bulkier aromatic substituents in Compound A may reduce solubility compared to the target compound’s flexible 2-methoxyethyl chain.
Compound B : N-[3-(2-Ethoxyethyl)-4,6-difluoro-1,3-benzothiazol-2(3H)-ylidene]-3-(methylsulfonyl)benzamide
  • Key Similarities :
    • Contains a methanesulfonylbenzamide group and a 2-alkoxyethyl substituent.
  • Key Differences :
    • Ethoxyethyl vs. methoxyethyl chain: The longer ethoxy group may increase lipophilicity.
    • Fluorine substituents at positions 4 and 6 on the benzothiazole ring enhance electronegativity.
  • Impact :
    • Fluorination could improve metabolic stability but reduce π-π stacking interactions in crystal packing compared to the target compound .

Sulfonamide and Sulfonyl Group Modifications

Compound C : 4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide
  • Key Similarities :
    • Shares the dihydrobenzothiazole core and sulfonamide linkage.
  • Key Differences :
    • 4-Methoxybenzenesulfonamide vs. methanesulfonylbenzamide in the target compound.
    • Lacks the 2-methoxyethyl substituent.
  • Impact :
    • The methoxy group on the benzene ring in Compound C participates in O–CH3⋯π interactions, stabilizing the crystal lattice .
    • The absence of a methanesulfonyl group may reduce hydrogen-bond acceptor capacity compared to the target compound.

Hydrogen Bonding and Crystal Packing

Compound D : 2-Bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide
  • Key Similarities :
    • Benzamide derivatives with hydrogen-bonding motifs.
  • Key Differences :
    • Bromine substituent vs. methanesulfonyl group.
    • Pyrazole ring instead of benzothiazole.
  • Impact :
    • Bromine’s polarizability enhances electrostatic interactions, while the methanesulfonyl group in the target compound offers stronger hydrogen-bond acceptor sites (S=O) .

Data Tables: Structural and Functional Comparisons

Compound Molecular Weight Key Substituents Hydrogen Bond Donors/Acceptors Biological Activity (Reported) Reference
Target Compound 416.47 g/mol 2-Methoxyethyl, Methanesulfonyl 1 Donor, 5 Acceptors Potential 11β-HSD1 inhibition (inferred)
Compound A 408.48 g/mol 2-Methoxyphenyl, 4-Methylbenzamide 1 Donor, 4 Acceptors Not reported
Compound B 448.44 g/mol 2-Ethoxyethyl, 4,6-Difluoro 1 Donor, 6 Acceptors Not reported
Compound C 342.40 g/mol 6-Methyl, 4-Methoxybenzenesulfonamide 1 Donor, 5 Acceptors 11β-HSD1 inhibition
Compound D 359.22 g/mol 2-Bromo, Pyrazole core 2 Donors, 3 Acceptors Anticonvulsant (DFT-predicted)

Research Findings and Trends

  • Synthetic Routes: The target compound’s synthesis likely parallels methods for analogous benzothiazoles, such as coupling sulfonyl chlorides with aminobenzothiazoles under basic conditions .
  • Crystal Packing : Compounds with sulfonyl groups (e.g., target compound, Compound C) exhibit stabilization via N–H⋯N and C–H⋯O bonds, while π-π interactions are more prominent in halogenated derivatives (Compound D) .

Biological Activity

2-Methanesulfonyl-N-[(2E)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound characterized by its unique chemical structure, which includes a benzothiazole core. This compound is being investigated for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure features:

  • A benzothiazole ring , known for its biological activity.
  • A methanesulfonyl group , which can enhance solubility and bioavailability.
  • An amide linkage , which is common in many biologically active molecules.

This structural composition suggests potential interactions with biological targets, making it a candidate for further investigation.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives. In particular, compounds similar to 2-methanesulfonyl-N-[(2E)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide have been tested against various cancer cell lines:

Compound Cell Line IC50 (µM) Assay Type
Compound 5A5496.26 ± 0.332D
Compound 6HCC8276.48 ± 0.112D
Compound 9NCI-H35820.46 ± 8.633D

These results indicate that certain derivatives exhibit significant cytotoxicity in two-dimensional assays compared to three-dimensional cultures, suggesting a need for further exploration of their mechanisms of action and efficacy in vivo .

Antimicrobial Activity

In addition to antitumor properties, benzothiazole derivatives have shown promising antimicrobial activity. Testing against common pathogens such as Escherichia coli and Staphylococcus aureus revealed varying degrees of effectiveness:

Compound Target Pathogen Activity
Compound 5E. coliModerate
Compound 6S. aureusHigh

These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents .

The mechanism by which 2-methanesulfonyl-N-[(2E)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The unique structural features allow it to modulate various biochemical pathways, potentially leading to:

  • Inhibition of cell proliferation in cancer cells.
  • Disruption of bacterial cell wall synthesis.

Further studies are needed to elucidate the precise molecular interactions and pathways involved .

Case Studies and Research Findings

  • Antitumor Studies :
    • A study evaluating the antitumor properties of various benzothiazole derivatives found that those with methanesulfonyl substitutions exhibited enhanced activity against lung cancer cell lines, suggesting that structural modifications can significantly influence biological efficacy .
  • Antimicrobial Testing :
    • In another investigation, derivatives were tested using broth microdilution methods according to CLSI guidelines, showing promising results against both Gram-positive and Gram-negative bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methanesulfonyl-N-[(2E)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Reactant of Route 2
Reactant of Route 2
2-methanesulfonyl-N-[(2E)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

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